8-(2,5-dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene
Description
This compound is a substituted chromene derivative featuring a [1,3]dioxolo group fused to the chromene core. Its structure includes a 2,5-dimethoxyphenyl substituent at position 8, methoxy and dimethyl groups at positions 6 and 7, and a dihydrochromene system.
Properties
IUPAC Name |
8-(2,5-dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-12-20(14-8-13(22-3)6-7-16(14)23-4)15-9-18-19(26-11-25-18)10-17(15)27-21(12,2)24-5/h6-10,12,20H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEKYRBIKZVOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=CC3=C(C=C2OC1(C)OC)OCO3)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2,5-dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene (CAS No. 1005273-38-0) is a synthetic derivative of chromene known for its diverse biological activities. This article explores its biological properties, focusing on antifungal activity and potential therapeutic applications.
- Molecular Formula : C21H24O6
- Molar Mass : 372.41 g/mol
- Density : 1.25 g/cm³ (predicted)
- Boiling Point : Approximately 456.2 °C (predicted)
Biological Activity Overview
Research indicates that chromene derivatives exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. This section highlights key findings related to the antifungal activity of the compound.
Antifungal Activity
Several studies have evaluated the antifungal properties of chromene derivatives, including this compound. A notable study assessed the efficacy of various chromenes against common fungal pathogens.
- Study Findings :
- The compound demonstrated significant antifungal activity against Aspergillus niger and Rhizoctonia solani.
- The effectiveness was measured using the poison food technique with varying concentrations leading to different effective concentrations (EC50).
| Compound | EC50 (µg/mL) | Target Organism |
|---|---|---|
| Chromene | 106.8 | Aspergillus niger |
| Chromene | 97.18 | Rhizoctonia solani |
- Mechanism of Action :
- The antifungal activity is attributed to the interaction of the compound with fungal cell membranes or metabolic pathways that inhibit growth and reproduction.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including Friedel-Crafts acylation and regioselective alkylation processes. Characterization methods such as NMR spectroscopy confirm the structural integrity and purity of the synthesized compounds.
Case Study: Synthesis Process
In a recent study published in PMC, researchers synthesized various chromene derivatives and evaluated their biological activities. The synthesis involved:
- Step 1 : Formation of the chromene backbone through cyclization reactions.
- Step 2 : Alkylation to introduce methoxy groups at specific positions.
The overall yield for synthesized compounds ranged from 53% to 87%, indicating efficient synthetic routes.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2,5-dimethoxyphenyl group distinguishes it from ’s phenyl-substituted chromenone and ’s hydroxyl-rich indeno-chromene. This substituent may enhance its binding affinity to hydrophobic biological targets .
- Unlike ’s nitrochromene derivatives (e.g., Compound 5), the target lacks electron-withdrawing groups (e.g., NO₂), suggesting differences in reactivity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
